molecular formula C10H5ClN2 B14025075 4-Chloroisoquinoline-5-carbonitrile

4-Chloroisoquinoline-5-carbonitrile

Cat. No.: B14025075
M. Wt: 188.61 g/mol
InChI Key: HTSZCVWFXLMTPM-UHFFFAOYSA-N
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Description

4-Chloroisoquinoline-5-carbonitrile is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring system (isoquinoline core) with chlorine and cyano substituents at positions 4 and 5, respectively. The compound’s molecular formula is inferred as C₁₀H₅ClN₂ (molecular weight ~188.6 g/mol), based on its positional isomer, 4-Chloroisoquinoline-1-carbonitrile (CAS 23994-20-9) . Isoquinoline derivatives are pivotal in medicinal chemistry and materials science due to their electronic diversity and bioactivity .

Properties

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloroisoquinoline-5-carbonitrile

InChI

InChI=1S/C10H5ClN2/c11-9-6-13-5-8-3-1-2-7(4-12)10(8)9/h1-3,5-6H

InChI Key

HTSZCVWFXLMTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroisoquinoline-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to produce isoquinoline derivatives, including this compound . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for synthesizing isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Chloroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, metal catalysts, and oxidizing or reducing agents. For example, the use of palladium catalysts in substitution reactions is well-documented .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloroisoquinoline-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloroisoquinoline-5-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Positional Isomers of Chloroisoquinoline Carbonitriles

The position of substituents significantly alters physicochemical and spectral properties:

Compound Name CAS Registry Substituent Positions Molecular Weight (g/mol) Key Properties (Inferred)
4-Chloroisoquinoline-5-carbonitrile Not explicitly listed Cl (4), CN (5) ~188.6 Likely higher polarity due to CN proximity to Cl
4-Chloroisoquinoline-1-carbonitrile 23994-20-9 Cl (4), CN (1) 188.616 Melting point data unavailable; synthesized via routes with 70% yield
1-Chloroisoquinoline-5-carbonitrile 1231761-23-1 Cl (1), CN (5) ~188.6 Structural similarity score: 0.86 (vs. target compound)

Key Observations :

  • The cyano group at position 5 in the target compound may enhance electron-withdrawing effects compared to position 1, influencing reactivity in cross-coupling reactions.
  • Positional isomers exhibit distinct NMR and IR spectra. For example, IR spectra of related chromene-carbonitriles show ν(CN) peaks near 2,204 cm⁻¹ , while pyrimidinecarbonitriles display ν(CN) at ~2,200 cm⁻¹ .

Pyrimidine and Pyridine Derivatives

Pyrimidine- and pyridine-based carbonitriles with chloro substituents share functional group similarities but differ in ring size and electronic effects:

Compound Name CAS Registry Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile 33089-15-5 C₆H₄ClN₃S 185.63 - MS: M⁺ peak at m/z 185
2-Chloro-4-methoxypyrimidine-5-carbonitrile 1106295-93-5 C₆H₄ClN₃O 169.57 - MDL: MFCD16250650
4-chloro-5-iodopicolinonitrile 182819-59-6 C₆H₂ClIN₂ 264.45 - IR: ν(CN) ~2,200 cm⁻¹ (inferred)

Key Observations :

  • Pyrimidine derivatives (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile) have smaller molecular weights (~185 g/mol) compared to isoquinoline analogs due to their single-ring structure.
  • The presence of iodine in 4-chloro-5-iodopicolinonitrile increases molecular weight significantly (264.45 g/mol) and may alter halogen-bonding interactions .

Thiazole and Isoxazole Carbonitriles

Five-membered heterocycles with chloro-cyano substituents exhibit distinct reactivity:

Compound Name CAS Registry Molecular Formula Molecular Weight (g/mol) Key Applications
2-Chlorothiazole-5-carbonitrile Not provided C₄HClN₂S 144.58 Intermediate in agrochemicals
5-chloromethylisoxazole-4-carbonyl chloride 139442-86-7 C₅H₃Cl₂NO₂ 179.99 High electrophilicity due to acyl chloride

Key Observations :

  • Thiazoles and isoxazoles are more electrophilic than isoquinolines, favoring nucleophilic substitutions.

Chromene and Pyran Carbonitriles

Chromene derivatives with cyano groups highlight the role of fused ring systems:

Compound Name (Chromene-based) Molecular Formula Melting Point (°C) Spectral Data
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) C₁₇H₁₄N₂O₂ 223–227 IR: ν(CN) 2,204 cm⁻¹; MS: m/z 277 [M]⁻
2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (1L) C₁₆H₁₁BrN₂O₂ Not provided IR: ν(CN) ~2,200 cm⁻¹ (inferred)

Key Observations :

  • Chromene-carbonitriles exhibit higher melting points (>200°C) due to hydrogen bonding from amino and hydroxyl groups .
  • The fused benzene ring in chromenes increases planarity compared to isoquinolines, affecting UV-Vis absorption.

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